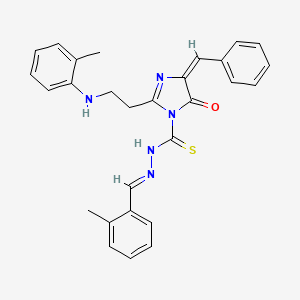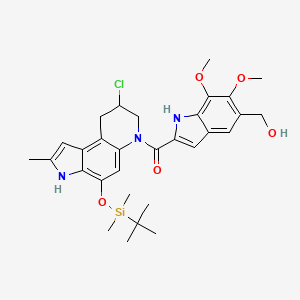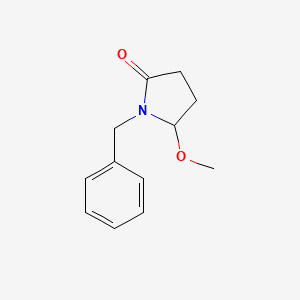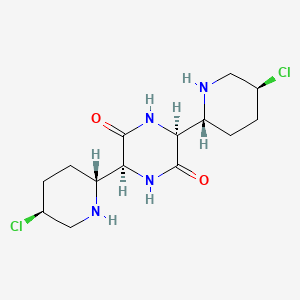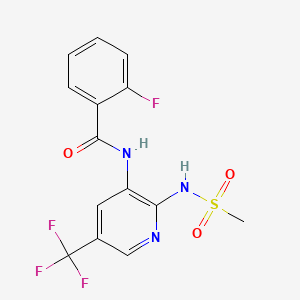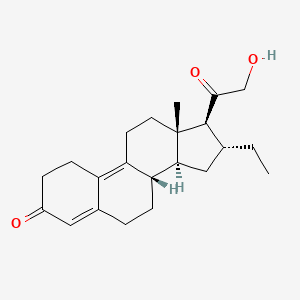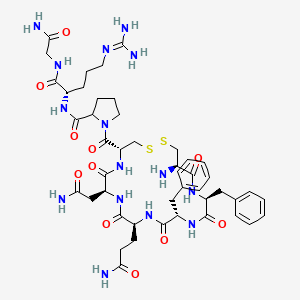
Pey3sew5AL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4E)-7-cyclohexyl-4-heptenoate: , also known by its identifier Pey3sew5AL , is a chemical compound with the molecular formula C15H26O2 It is an ester derivative characterized by a cyclohexyl group attached to a heptenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E)-7-cyclohexyl-4-heptenoate typically involves the esterification of 7-cyclohexyl-4-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-cyclohexyl-4-heptenoic acid+ethanolacid catalystethyl (4E)-7-cyclohexyl-4-heptenoate+water
Industrial Production Methods: On an industrial scale, the production of ethyl (4E)-7-cyclohexyl-4-heptenoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as sulfonated polystyrene resins can enhance the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4E)-7-cyclohexyl-4-heptenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Cyclohexyl derivatives with various functional groups.
Scientific Research Applications
Ethyl (4E)-7-cyclohexyl-4-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl (4E)-7-cyclohexyl-4-heptenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclohexyl moiety, which can then interact with biological pathways. The compound may modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl (4E)-7-phenyl-4-heptenoate: Similar structure with a phenyl group instead of a cyclohexyl group.
Methyl (4E)-7-cyclohexyl-4-heptenoate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl (4E)-7-cyclohexyl-4-heptenoate is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties. The cyclohexyl group enhances the compound’s hydrophobicity and may influence its interaction with biological membranes and proteins.
Properties
CAS No. |
477327-25-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
ethyl (E)-7-cyclohexylhept-4-enoate |
InChI |
InChI=1S/C15H26O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-4,14H,2,5-13H2,1H3/b4-3+ |
InChI Key |
JTMFXGLDRLXGGJ-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)CC/C=C/CCC1CCCCC1 |
Canonical SMILES |
CCOC(=O)CCC=CCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
